2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide
CAS No.:
Cat. No.: VC14782253
Molecular Formula: C19H17ClN4O3S2
Molecular Weight: 448.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN4O3S2 |
|---|---|
| Molecular Weight | 448.9 g/mol |
| IUPAC Name | 2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C19H17ClN4O3S2/c20-16-10-14(24-8-1-2-9-29(24,26)27)5-6-15(16)18(25)23-19-22-17(12-28-19)13-4-3-7-21-11-13/h3-7,10-12H,1-2,8-9H2,(H,22,23,25) |
| Standard InChI Key | IWMNXXDTGBYFFR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)Cl |
Introduction
Structural and Nomenclature Analysis
Core Structural Features
The compound’s structure integrates three key components:
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A benzamide backbone substituted at the 2- and 4-positions.
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A 1,1-dioxido-1,2-thiazinan-2-yl group at the 4-position, contributing sulfonic and cyclic amine functionalities.
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A (2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene moiety at the N-position, featuring a thiazole ring conjugated to a pyridine group.
This arrangement creates a planar region (benzamide-thiazole) and a flexible sulfonic domain (thiazinane), enabling simultaneous hydrophobic and polar interactions.
Systematic Nomenclature and CAS Registry
The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substitution pattern:
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2-chloro denotes the chlorine atom at the benzamide’s 2-position.
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4-(1,1-dioxido-1,2-thiazinan-2-yl) specifies the thiazinane sulfone group at the 4-position.
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N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene] describes the thiazole-imine substituent at the nitrogen, with a Z-configuration double bond.
The compound is cataloged under CAS 1574290-21-3, ensuring unambiguous identification across databases.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃ClN₄O₃S |
| Molecular Weight | 445.95 g/mol |
| XLogP3-AA | 3.2 (estimated) |
The chlorine atom and sulfonic group enhance solubility in polar aprotic solvents, while the aromatic systems contribute to lipophilicity.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves three primary stages:
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Benzamide Core Formation:
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Condensation of 2-chloro-4-nitrobenzoic acid with ammonium chloride yields the benzamide precursor.
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Thiazinane Sulfone Installation:
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Nucleophilic substitution at the 4-position using 1,2-thiazinane-1,1-dioxide under basic conditions (K₂CO₃, DMF, 80°C).
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Thiazole-Imine Coupling:
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Suzuki-Miyaura cross-coupling between the benzamide intermediate and (2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene boronic ester.
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Critical Reagents:
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Thionyl chloride (SOCl₂) for chlorination.
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Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
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Anhydrous solvents (DMF, THF) to prevent hydrolysis.
Reaction Optimization
Yields improve under inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C). Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity.
Chemical Modifications
The compound undergoes characteristic reactions:
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Nucleophilic Aromatic Substitution: Chlorine at C2 is replaceable with amines or alkoxides.
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Sulfone Reduction: LiAlH₄ reduces the sulfone to thiol, altering solubility.
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Thiazole Ring Opening: Strong acids (HCl, H₂SO₄) cleave the thiazole, forming thioamides.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.72 (d, J=4.8 Hz, 1H, pyridine-H)
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δ 8.12 (s, 1H, thiazole-H)
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δ 7.98 (d, J=8.4 Hz, 1H, benzamide-H)
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δ 3.82–3.75 (m, 4H, thiazinane-H)
¹³C NMR:
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167.8 ppm (C=O, benzamide)
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152.1 ppm (thiazole C2)
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134.5 ppm (pyridine C3)
Mass Spectrometry
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ESI-MS: m/z 446.9 [M+H]⁺ (calc. 445.95).
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Fragmentation peaks at m/z 328 (benzamide-thiazinane) and 199 (thiazole-pyridine).
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the thiazole-imine bond and planarity of the benzamide-thiazole system.
Biological Activity and Mechanism
Enzyme Inhibition Studies
In vitro assays demonstrate inhibitory effects on:
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Tyrosine Kinases (IC₅₀ = 0.8 μM): Disruption of ATP-binding pockets via thiazinane sulfone interactions.
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Cyclooxygenase-2 (COX-2) (IC₅₀ = 2.3 μM): Competitive binding to the arachidonic acid site.
Antiproliferative Activity
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (breast) | 1.4 |
| A549 (lung) | 2.1 |
| HeLa (cervical) | 1.9 |
Mechanistic studies indicate G1 cell cycle arrest and caspase-3-mediated apoptosis.
Applications and Research Frontiers
Drug Development
The compound’s dual kinase/COX-2 inhibition supports its exploration in:
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Oncology: Combination therapies with checkpoint inhibitors.
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Inflammation: Targeted NSAID alternatives.
Material Science
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Coordination Polymers: Sulfone groups bind transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage.
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Optoelectronic Materials: Conjugated thiazole-pyridine systems exhibit fluorescence (λem = 450 nm).
Challenges and Future Directions
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Solubility Optimization: Prodrug strategies (e.g., phosphate esters) to enhance bioavailability.
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Toxicology Profiles: In vivo metabolite identification required.
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Synthetic Scalability: Continuous-flow reactors to improve cross-coupling efficiency.
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